Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-
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Overview
Description
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- is a complex organic compound that belongs to the class of phenylpyrrolopyrimidines. This compound is characterized by its unique structure, which includes a phenol group attached to a pyrrolopyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor compounds with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the formation of pyrrolopyrimidine derivatives, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can modulate various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-[4-(methylamino)-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]
- Phenol, 3-(1-methylethyl)-
Uniqueness
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- is unique due to its specific substitution pattern on the pyrrolopyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
833481-75-7 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl)phenol |
InChI |
InChI=1S/C15H16N4O/c1-9(2)19-7-12(10-4-3-5-11(20)6-10)13-14(16)17-8-18-15(13)19/h3-9,20H,1-2H3,(H2,16,17,18) |
InChI Key |
NIQJRFJYORDEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C(N=CN=C21)N)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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